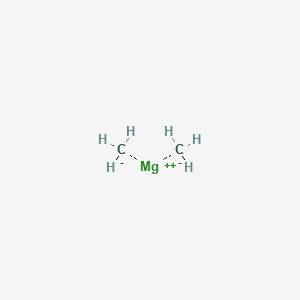

Magnesium, dimethyl-

Description

The exact mass of the compound Magnesium, dimethyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble in ether. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Magnesium, dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Magnesium, dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;carbanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.Mg/h2*1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKIHOQVIBBESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062765 | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

54.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] | |

| Record name | Dimethylmagnesium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4951 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very slightly soluble in ether | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid crystals | |

CAS No. |

2999-74-8 | |

| Record name | Dimethylmagnesium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Stable to 240 °C | |

| Record name | DIMETHYLMAGNESIUM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Halide-Free Dimethylmagnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to halide-free dimethylmagnesium ((CH₃)₂Mg). Dimethylmagnesium is a highly reactive organometallic reagent with significant applications in organic synthesis and as a precursor for various metal-organic frameworks (MOFs) and catalysts. The absence of halides is crucial in many applications to avoid interference with catalytic cycles and to ensure the formation of well-defined products. This document details the most common and effective methods for its preparation, including experimental protocols, quantitative data, and process visualizations to aid in laboratory implementation.

Synthesis via the Schlenk Equilibrium with Dioxane Precipitation

The most common and practical method for preparing halide-free dimethylmagnesium involves driving the Schlenk equilibrium of a methylmagnesium halide Grignard reagent to favor the formation of the dialkylmagnesium species. This is achieved by the addition of 1,4-dioxane, which selectively precipitates the magnesium halides as an insoluble adduct.[1]

The underlying principle is the equilibrium between the Grignard reagent (CH₃MgX), dimethylmagnesium ((CH₃)₂Mg), and magnesium dihalide (MgX₂):

2 CH₃MgX ⇌ (CH₃)₂Mg + MgX₂

The addition of dioxane sequesters the magnesium halide as MgX₂(dioxane)₂, a coordination polymer that is insoluble in common ethereal solvents like diethyl ether or tetrahydrofuran (THF), thus shifting the equilibrium to the right and leaving the desired dimethylmagnesium in solution.[1]

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of dialkylmagnesium compounds.[2]

Materials:

-

Methylmagnesium bromide (CH₃MgBr) solution in diethyl ether (e.g., 3.0 M)

-

Anhydrous 1,4-dioxane

-

Anhydrous diethyl ether

-

Schlenk flask and standard Schlenk line equipment

-

Inert atmosphere (dry nitrogen or argon)

-

Cannula for liquid transfer

-

Centrifuge and centrifuge tubes suitable for air-sensitive compounds

Procedure:

-

Under an inert atmosphere, charge a dry Schlenk flask with a known volume of a standardized solution of methylmagnesium bromide in diethyl ether.

-

While stirring vigorously, slowly add a stoichiometric amount of anhydrous 1,4-dioxane dropwise to the Grignard solution at room temperature. A voluminous white precipitate of MgBr₂(dioxane)₂ will form immediately.

-

After the addition is complete, continue to stir the suspension at room temperature for an extended period (e.g., 12-24 hours) to ensure complete precipitation of the magnesium halide.

-

Transfer the suspension to centrifuge tubes under an inert atmosphere.

-

Centrifuge the mixture to pellet the solid MgBr₂(dioxane)₂.

-

Carefully cannulate the clear supernatant solution of dimethylmagnesium in diethyl ether to a clean, dry Schlenk flask.

-

The concentration of the dimethylmagnesium solution can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) in the presence of an indicator such as 1,10-phenanthroline.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | Methylmagnesium halide (e.g., CH₃MgBr, CH₃MgCl) | [1][3] |

| Precipitating Agent | 1,4-Dioxane | [1] |

| Solvent | Diethyl ether or Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [3] |

| Reaction Time | 96 hours (at 0 °C for one cited example) | [3] |

| Reported Yield | 29% (for a specific cited procedure) to 70-80% (general procedure) | [2][3] |

| Purity | The primary impurity is residual magnesium halide. Purity is highly dependent on the efficiency of the precipitation and separation. Further purification may be required. |

Experimental Workflow

Caption: Workflow for the synthesis of halide-free dimethylmagnesium via the dioxane precipitation method.

Synthesis via Transmetalation from Dimethylmercury

An alternative route to high-purity, halide-free dimethylmagnesium is the transmetalation reaction between dimethylmercury ((CH₃)₂Hg) and elemental magnesium. This method avoids the presence of halides altogether.

2 Hg(CH₃)₂ + 2 Mg → 2 Mg(CH₃)₂ + 2 Hg

The primary advantage of this method is the high purity of the resulting product. However, the extreme toxicity of dimethylmercury is a significant drawback and necessitates stringent safety precautions.

Experimental Protocol

This protocol is based on a literature procedure for the synthesis of high-purity dialkylmagnesium compounds.[2]

Materials:

-

Dimethylmercury ((CH₃)₂Hg)

-

High-purity magnesium turnings

-

Anhydrous diethyl ether or THF

-

Schlenk flask with a reflux condenser

-

Inert atmosphere (dry nitrogen or argon)

Procedure:

-

Under a strictly inert atmosphere, place magnesium turnings in a dry Schlenk flask equipped with a reflux condenser.

-

Add the dimethylmercury to the flask. The reaction is often spontaneous and exothermic.

-

Once the initial reaction subsides, gently heat the mixture to ensure complete reaction.

-

After cooling to room temperature, extract the solid product with anhydrous diethyl ether or THF.

-

Filter the solution to remove any unreacted magnesium and the elemental mercury byproduct.

-

The solvent can be removed under vacuum to yield solid dimethylmagnesium, or the solution can be used directly.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Dimethylmercury, Magnesium Metal | [2] |

| Solvent | Diethyl ether or THF (for extraction) | [2] |

| Reaction Conditions | Spontaneous reaction, may require gentle heating | [2] |

| Reported Yield | 98% | [2] |

| Purity | High purity, as no halides are introduced. The primary potential contaminant is unreacted starting material or mercury. |

Reaction Pathway

Caption: Reaction pathway for the synthesis of dimethylmagnesium via transmetalation.

Synthesis from Dimethyl Sulfate

A less common but patented method for producing methylmagnesium compounds without the use of methyl halides involves the reaction of dimethyl sulfate with magnesium metal in a cyclic ether solvent like THF.[4]

2 (CH₃)₂SO₄ + 2 Mg → (CH₃)₂Mg + Mg(CH₃SO₄)₂

This process is advantageous as dimethyl sulfate is a liquid and easier to handle than gaseous methyl halides. However, the product is a mixture containing methylmagnesium methyl sulfate, and the purity of the isolated dimethylmagnesium is a concern.

Experimental Protocol

This protocol is based on the procedure described in a US patent.[4]

Materials:

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Jacketed reaction vessel with mechanical stirring and inert atmosphere capabilities

Procedure:

-

In a dry, jacketed reaction vessel under a nitrogen atmosphere, charge the magnesium turnings and a small amount of THF.

-

Add a crystal of iodine to activate the magnesium.

-

Slowly add a solution of dimethyl sulfate in THF to the activated magnesium suspension while maintaining the temperature below 25 °C (ideally 18-20 °C) using the cooling jacket.

-

A turbid mixture will form as the reaction proceeds.

-

After the addition is complete, the resulting product is a mixture of dimethylmagnesium and methylmagnesium methyl sulfate in THF.

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | Dimethyl sulfate, Magnesium metal | [4] |

| Solvent | Tetrahydrofuran (THF) | [4] |

| Initiator | Iodine | [4] |

| Reaction Temperature | < 25 °C (preferably 18-20 °C) | [4] |

| Reported Yield | > 90% (of a mixture of methylmagnesium compounds) | [4] |

| Purity | The product is a mixture of dimethylmagnesium and methylmagnesium methyl sulfate. Separation is required to obtain pure dimethylmagnesium. | [4] |

Logical Relationship of the Dimethyl Sulfate Method

Caption: Logical flow diagram for the synthesis of methylmagnesium compounds from dimethyl sulfate.

Purity Analysis and Characterization

The purity of the synthesized halide-free dimethylmagnesium is critical for its intended applications. The following analytical techniques are recommended for characterization:

-

Titration: As mentioned, a double titration method can be used to determine the concentration of the Grignard reagent and any remaining basic impurities.

-

¹H NMR Spectroscopy: Proton NMR spectroscopy can be used to confirm the presence of the methyl groups attached to magnesium and to detect any residual solvents or organic impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): After quenching a sample with a suitable reagent, GC-MS can be used to analyze the volatile products and infer the purity of the original dimethylmagnesium solution.

-

Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) Spectroscopy: These techniques can be used to quantify the amount of residual halide (e.g., Cl, Br) in the final product.

Conclusion

The synthesis of halide-free dimethylmagnesium can be achieved through several methods, each with its own advantages and disadvantages. The Schlenk equilibrium method with dioxane precipitation is the most common and practical approach for laboratory-scale synthesis, offering a good balance of yield and convenience. The transmetalation from dimethylmercury provides a high-purity product but is hampered by the extreme toxicity of the starting material. The dimethyl sulfate method offers an alternative to methyl halides but results in a product mixture that requires further purification. The choice of method will depend on the specific requirements of the application, including the desired purity, scale of the reaction, and safety considerations. Careful characterization of the final product is essential to ensure it is free of halide impurities and suitable for its intended use.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Dimethyl magnesium synthesis - chemicalbook [chemicalbook.com]

- 4. US2915566A - Process for preparing methyl magnesium compounds by reacting dimethyl sulfate with magnesium - Google Patents [patents.google.com]

An In-depth Technical Guide to the Dimethylmagnesium Schlenk Equilibrium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Schlenk equilibrium as it pertains to dimethylmagnesium. The Schlenk equilibrium, a fundamental concept in organomagnesium chemistry, describes the dynamic equilibrium between a Grignard reagent (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium halide (MgX₂) species.[1][2][3] Understanding and controlling this equilibrium is critical for the synthesis and application of organometallic compounds, including in drug development and fine chemical manufacturing.

The Core Equilibrium

The Schlenk equilibrium, first described by Wilhelm Schlenk, involves a redistribution of ligands between magnesium centers.[1] For methylmagnesium halides, the equilibrium is represented as follows:

2 CH₃MgX ⇌ (CH₃)₂Mg + MgX₂

This equilibrium is not static and is significantly influenced by several factors, including the solvent, temperature, concentration, and the nature of the halide.[1][2] In solution, these species do not exist merely as monomers; they can form complex dimers and higher oligomers, often with bridging halide or alkyl groups, which adds further complexity to the equilibrium.[1][3][4]

Caption: The Schlenk equilibrium for methylmagnesium species.

Factors Influencing the Equilibrium

The position of the Schlenk equilibrium is a delicate balance of multiple environmental and structural factors.

-

Solvent: The coordinating ability of the solvent is paramount.[1][2] Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) stabilize the Grignard reagent (CH₃MgX) by coordinating to the magnesium center, thus favoring the left side of the equilibrium.[1][2] Conversely, adding a strong bidentate chelating agent like dioxane to an ethereal solution drives the equilibrium completely to the right.[1][3][5] This occurs because dioxane forms an insoluble polymeric complex with the magnesium halide (MgX₂(dioxane)₂), which precipitates from the solution, effectively removing it from the equilibrium and yielding a solution of pure dimethylmagnesium.[1][5]

-

Temperature: The temperature dependence of the equilibrium constant allows for the determination of the thermodynamic parameters of the reaction.[6][7] For the related cyclopentadienylmagnesium bromide system in diethyl ether, the reaction enthalpy (ΔH) was found to be -11.5 kJ mol⁻¹ and the reaction entropy (ΔS) was 60 J mol⁻¹ K⁻¹.[6][7]

-

Concentration: At higher concentrations, the formation of dimers and higher oligomers becomes more prevalent for organomagnesium halides, which can shift the equilibrium position.[1][2][3]

-

Halide: The nature of the halide (X = Cl, Br, I) influences the Lewis acidity of the magnesium center and the stability of bridged dimeric structures, thereby affecting the equilibrium constant.

Quantitative Data and Thermodynamics

While extensive quantitative data for the dimethylmagnesium system is sparse in the literature, thermodynamic parameters for analogous Grignard reagents have been determined, primarily through NMR spectroscopy.[7] Computational studies on methylmagnesium chloride (CH₃MgCl) have provided valuable insights into the energetics of the intermediate species.

| System | Parameter | Value | Solvent | Method | Reference |

| CpTIPSMgBr | ΔH | -11.5 kJ mol⁻¹ | Diethyl Ether | Variable-Temp. NMR | [6][7] |

| CpTIPSMgBr | ΔS | 60 J mol⁻¹ K⁻¹ | Diethyl Ether | Variable-Temp. NMR | [6][7] |

| PhMgBr | ΔH | -1.7 kJ mol⁻¹ | 2-MeTHF | Variable-Temp. NMR | [7] |

| PhMgBr | ΔS | 20 J mol⁻¹ K⁻¹ | 2-MeTHF | Variable-Temp. NMR | [7] |

| CH₃MgCl | ΔE (Dimerization) | -3.3 kcal mol⁻¹ | THF | Computational (DFT) | [4] |

| CH₃MgCl | ΔE (Products vs. Reactants) | +1.9 kcal mol⁻¹ | THF | Computational (DFT) | [4] |

| CH₃MgCl Intermediates | ΔE Range | < 5 kcal mol⁻¹ | THF | Computational (AIMD) | [8][9] |

Note: CpTIPS = (Triisopropylsilyl)cyclopentadienyl; Ph = Phenyl; 2-MeTHF = 2-Methyltetrahydrofuran. The computational values represent energy differences between specific states (e.g., separated reactants vs. μ-(Cl, Cl) bridged dimer) and are not directly equivalent to bulk thermodynamic parameters.

Experimental Protocols

The study of the Schlenk equilibrium relies on a combination of spectroscopic, chemical, and computational methods.

1. NMR Spectroscopy for Thermodynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for quantitatively studying the Schlenk equilibrium in solution.[10] By monitoring the chemical shifts and integrals of species at different temperatures, the equilibrium constant (K) can be determined, leading to the calculation of thermodynamic parameters (ΔH, ΔS).[7]

-

Sample Preparation: A solution of the Grignard reagent (e.g., methylmagnesium bromide) is prepared in a suitable deuterated ethereal solvent (e.g., THF-d₈) under an inert atmosphere (N₂ or Ar) and sealed in an NMR tube.

-

Data Acquisition: ¹H NMR spectra are acquired at a series of controlled temperatures. The signals corresponding to the methyl groups of CH₃MgX and (CH₃)₂Mg are identified. The concentration of each species is determined by integrating the respective peaks.

-

Calculation of K: The equilibrium constant K is calculated at each temperature using the formula: K = [ (CH₃)₂Mg ] [ MgX₂ ] / [ CH₃MgX ]²

-

Van't Hoff Analysis: A plot of ln(K) versus 1/T (where T is in Kelvin) is constructed. This is known as a van't Hoff plot. The slope of the resulting line is equal to -ΔH/R and the y-intercept is equal to ΔS/R, where R is the gas constant. This allows for the determination of the reaction enthalpy (ΔH) and entropy (ΔS).[7]

2. Dioxane Precipitation

This chemical method is used to drive the equilibrium to completion to synthesize pure diorganomagnesium compounds.[5]

-

Procedure: A solution of the Grignard reagent in diethyl ether is treated with anhydrous dioxane.

-

Observation: A precipitate of MgX₂(dioxane)₂ immediately forms.

-

Separation: The precipitate is removed by filtration or centrifugation under inert conditions.

-

Result: The remaining clear solution contains the diorganomagnesium compound, (CH₃)₂Mg, which can be used directly or isolated.[5]

3. Computational Modeling

Ab initio molecular dynamics (AIMD) simulations with enhanced sampling techniques like metadynamics have become crucial for elucidating the complex mechanism of the Schlenk equilibrium.[8][9]

-

System Setup: A simulation box is created containing the magnesium species (e.g., two CH₃MgCl molecules) and a sufficient number of explicit solvent molecules (e.g., THF) to represent the solution phase.[8]

-

Simulation: AIMD is used to simulate the dynamic evolution of the system. Metadynamics is employed to accelerate the exploration of the reaction pathway by adding a bias potential to the system's collective variables (e.g., coordination numbers, interatomic distances).[8][11]

-

Analysis: The simulation trajectory is analyzed to identify the key intermediates, such as chlorine-bridged and methyl-bridged dinuclear species, and the transition states connecting them.[8][9] This provides a detailed, atomistic view of the ligand exchange mechanism and the free energy landscape of the reaction, revealing the critical role of solvent dynamics in facilitating the process.[9]

Caption: Experimental workflow for determining thermodynamic data.

Conclusion

The dimethylmagnesium Schlenk equilibrium is a dynamic process central to the chemistry of Grignard reagents. The position of the equilibrium is dictated by a sensitive interplay of solvent, temperature, and concentration. While quantitative thermodynamic data for dimethylmagnesium itself remains an area for further experimental investigation, studies on analogous systems and powerful computational models have provided a deep understanding of the underlying principles.[7][8] For professionals in chemical synthesis and drug development, the ability to manipulate this equilibrium—most notably through the choice of solvent and the use of precipitating agents like dioxane—is a key strategy for preparing pure diorganomagnesium reagents and controlling the reactivity of these versatile chemical tools.

References

- 1. Schlenk equilibrium - Wikipedia [en.wikipedia.org]

- 2. CavacoPedia @ Cavac's Stuff [cavac.at]

- 3. Schlenk_equilibrium [chemeurope.com]

- 4. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. db-thueringen.de [db-thueringen.de]

- 7. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. How Solvent Dynamics Controls the Schlenk Equilibrium of Grignard Reagents: A Computational Study of CH3MgCl in Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unraveling the Polymeric Architecture of Solid Dimethylmagnesium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid dimethylmagnesium ((CH₃)₂Mg), a pivotal organometallic reagent, exhibits a fascinating and complex polymeric structure that dictates its physical and chemical properties. This technical guide provides an in-depth exploration of the polymeric nature of solid dimethylmagnesium, consolidating crystallographic data, detailing experimental methodologies for its characterization, and visualizing its unique structural arrangement. Understanding this structure is crucial for professionals in research and drug development who utilize Grignard reagents and other organometallic compounds, as the solid-state form influences reactivity, solubility, and stability.

Polymeric Structure and Bonding

In the solid state, dimethylmagnesium adopts an infinite, chain-like polymeric structure. This architecture arises from the electron-deficient nature of the magnesium centers. To achieve a more stable electron configuration, the magnesium atoms are linked by bridging methyl groups. Each magnesium atom is tetrahedrally coordinated to four methyl groups, with each methyl group bridging two adjacent magnesium atoms. This results in a linear chain of alternating magnesium atoms and pairs of bridging methyl groups.[1]

The bonding within this polymeric chain can be described in terms of three-center two-electron (3c-2e) bonds, where a single electron pair is shared among a Mg-C-Mg linkage. This type of bonding is characteristic of electron-deficient compounds and is responsible for the polymeric nature of solid dimethylmagnesium.

Crystallographic Data

The crystal structure of solid dimethylmagnesium was first elucidated by E. Weiss in 1964 through X-ray powder diffraction studies. The compound crystallizes in the orthorhombic crystal system with the probable space group Ibam. More recent studies, including single-crystal X-ray diffraction, have refined our understanding of its structure.

| Parameter | Value (Weiss, 1964) | Value (Modern Single Crystal) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Ibam (probable) | Ibam |

| Unit Cell Dimension (a) | 6.00 Å | Value not explicitly found in recent single-crystal studies |

| Unit Cell Dimension (b) | 11.48 Å | Value not explicitly found in recent single-crystal studies |

| Unit Cell Dimension (c) | 5.45 Å | Value not explicitly found in recent single-crystal studies |

| Mg-Mg Distance | 2.73 Å | 272 pm[1] |

| Mg-C Distance | 2.24 Å | 223 pm[1] |

Experimental Protocols

Synthesis of Dimethylmagnesium

A common and effective method for the preparation of dimethylmagnesium was developed by Coates and Glockling. This procedure involves the reaction of a methylmagnesium halide (a Grignard reagent) with dioxane in a suitable solvent like diethyl ether.

Detailed Methodology:

-

A solution of methylmagnesium iodide (CH₃MgI) in diethyl ether is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

To this Grignard solution, a stoichiometric amount of 1,4-dioxane is added.

-

The addition of dioxane leads to the precipitation of a sparingly soluble magnesium iodide-dioxane complex (MgI₂(dioxane)).

-

This precipitation shifts the Schlenk equilibrium towards the formation of dimethylmagnesium, which remains in the ethereal solution.

-

The precipitate is removed by filtration under inert conditions.

-

The solvent is then removed from the filtrate under reduced pressure to yield solid, polymeric dimethylmagnesium.

Single Crystal Growth

Obtaining single crystals of dimethylmagnesium suitable for X-ray diffraction can be challenging due to its high reactivity and tendency to form polycrystalline powders. Two primary methods have been reported:

-

Recrystallization from a Saturated Ethereal Solution: As reported by Coates et al. and reproduced in later studies, single crystals can be grown from a saturated solution of dimethylmagnesium in diethyl ether. This typically involves slow cooling or slow evaporation of the solvent under strictly anhydrous and anaerobic conditions.

-

Recrystallization from Trimethylgallium: A more recent method involves the recrystallization of crude polymeric dimethylmagnesium from an excess of trimethylgallium (Ga(CH₃)₃). This process has been shown to yield highly pure single crystals suitable for modern single-crystal X-ray crystallographic studies.

X-ray Diffraction Analysis

Historical Method (Powder X-ray Diffraction - circa 1960s):

The initial structure determination by E. Weiss utilized X-ray powder diffraction. The experimental setup of that era would have typically involved:

-

Sample Preparation: The highly air- and moisture-sensitive dimethylmagnesium powder was sealed in a thin-walled glass capillary under an inert atmosphere.

-

Instrumentation: A Debye-Scherrer camera was likely used. This instrument consists of a cylindrical film holder with the capillary mounted at its center.

-

X-ray Source: A filtered X-ray beam, typically from a copper or molybdenum target, was directed at the sample.

-

Data Collection: The diffraction pattern, consisting of a series of concentric cones of diffracted X-rays, was recorded on photographic film. The positions and intensities of the diffraction lines were then manually measured.

-

Structure Solution: The unit cell parameters were determined from the positions of the diffraction lines. The atomic positions were then deduced by a trial-and-error method, comparing calculated and observed intensities.

Modern Method (Single-Crystal X-ray Diffraction):

-

Crystal Mounting: A suitable single crystal is selected in an inert atmosphere (glovebox) and mounted on a cryoloop, typically coated in a cryoprotectant oil.

-

Data Collection: The crystal is then rapidly transferred to a modern single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen or helium cryostream). Data collection is performed at a low temperature (e.g., 100-150 K) to minimize thermal motion and potential crystal degradation. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a sensitive area detector (e.g., CCD or CMOS) are used.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and correct for various experimental factors (e.g., Lorentz and polarization effects, absorption).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². The positions of all atoms, including hydrogen atoms, are refined, along with their anisotropic displacement parameters.

Visualizations

The polymeric chain structure of solid dimethylmagnesium is a key concept for understanding its properties. The following diagram, generated using the DOT language, illustrates this arrangement.

Caption: Polymeric chain structure of solid dimethylmagnesium.

Conclusion

The polymeric structure of solid dimethylmagnesium, characterized by infinite chains of tetrahedrally coordinated magnesium atoms linked by bridging methyl groups, is a direct consequence of its electron-deficient nature. This unique architecture, determined through X-ray diffraction techniques, is fundamental to its properties and reactivity. A thorough understanding of its synthesis, crystallization, and structural characterization, as detailed in this guide, is essential for its effective and safe handling and application in research and development. The provided experimental outlines, from historical powder diffraction to modern single-crystal methods, offer a comprehensive overview for scientists working with this important organometallic compound.

References

"characterization of dimethylmagnesium by X-ray crystallography"

An In-depth Technical Guide on the Characterization of Dimethylmagnesium by X-ray Crystallography

Introduction

Dimethylmagnesium ((CH₃)₂Mg) is a highly reactive organomagnesium compound that holds a significant position in organometallic chemistry.[1] Unlike its Grignard reagent counterparts, which contain a halogen atom, dimethylmagnesium is a dialkylmagnesium compound, a structural distinction that influences its reactivity and solubility.[1] In the solid state, it exists as a polymeric structure, a feature that contributes to its pyrophoric nature and necessitates handling under inert atmospheric conditions.[1] X-ray crystallography has been the pivotal technique in elucidating the precise solid-state architecture of dimethylmagnesium, revealing a polymeric chain where each magnesium atom is tetrahedrally coordinated to four bridging methyl groups.[1][2] This guide provides a comprehensive overview of the characterization of dimethylmagnesium, with a focus on the experimental protocols and crystallographic data obtained through X-ray diffraction studies.

Synthesis and Crystallization

The preparation of pure, crystalline dimethylmagnesium suitable for X-ray analysis is a critical first step. Several synthetic routes have been established, with the primary goal of isolating the solvent-free polymeric compound.

Experimental Protocols

1. Synthesis from Methylmagnesium Halides and Dioxane:

A prominent method for the synthesis of dimethylmagnesium involves driving the Schlenk equilibrium by precipitating the magnesium halide salt.[1][3]

-

Reaction: The addition of 1,4-dioxane to a solution of a methylmagnesium halide (e.g., methylmagnesium bromide or iodide) in an ethereal solvent initiates the reaction.[3]

-

Precipitation: This leads to the precipitation of a solid magnesium dihalide-dioxane adduct, which is a coordination polymer.[1][3] This precipitation effectively removes the magnesium halide from the solution.

-

Equilibrium Shift: The removal of the magnesium halide drives the Schlenk equilibrium towards the formation of dimethylmagnesium.

-

2 CH₃MgX + 2 dioxane ⇌ (CH₃)₂Mg + MgX₂(μ-dioxane)₂↓[3]

-

-

Isolation: The soluble dimethylmagnesium can then be isolated from the reaction mixture. It is important to note that in the presence of ethers, dimethylmagnesium can exist as an ether adduct rather than the desired solvent-free polymer.[3]

2. Synthesis from Dimethylmercury and Magnesium:

An alternative, albeit less common due to the toxicity of the mercury reagent, is the direct reaction between dimethylmercury and magnesium metal.

-

Reaction: (CH₃)₂Hg + Mg → (CH₃)₂Mg + Hg

-

Procedure: This reaction is typically carried out in a suitable inert solvent. The resulting dimethylmagnesium can then be isolated and purified.

3. Crystallization for X-ray Diffraction:

Obtaining single crystals of sufficient quality for X-ray diffraction is crucial for structural elucidation.

-

Recrystallization from Trimethylgallium: High-purity single crystals of polymeric dimethylmagnesium have been successfully obtained by the recrystallization of crude dimethylmagnesium from trimethylgallium.[2][3][4]

-

Recrystallization from Ethereal Solutions: The formation of single-crystalline [MgMe₂]n from a saturated ethereal solution has also been reported.[4]

Experimental Workflow

The overall process for the characterization of dimethylmagnesium via X-ray crystallography can be summarized in the following workflow:

Caption: Experimental workflow for the synthesis, crystallization, and X-ray crystallographic analysis of dimethylmagnesium.

X-ray Crystallographic Data

The analysis of single crystals of dimethylmagnesium by X-ray diffraction has provided detailed insights into its molecular structure and bonding.

Crystal Structure and Molecular Geometry

In the solid state, dimethylmagnesium adopts an infinite polymeric chain structure.[1] This extended network is a consequence of the electron-deficient nature of the magnesium center and the ability of the methyl groups to act as bridging ligands.[1] Each magnesium atom is tetrahedrally coordinated to four bridging methyl groups, a connectivity that is also observed in silicon disulfide.[1][3]

Caption: Schematic representation of the polymeric chain structure of solid dimethylmagnesium.

Crystallographic Data Summary

The following table summarizes the key crystallographic and structural parameters for dimethylmagnesium as determined by X-ray diffraction.

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pnnm | [2] |

| Unit Cell Dimensions | ||

| a | 13.42 ± 0.02 Å | [2] |

| b | 10.74 ± 0.02 Å | [2] |

| c | 7.30 ± 0.02 Å | [2] |

| Bond Distances | ||

| Mg-C | 223 pm | [3] |

| Mg-Mg | 272 pm | [3] |

Note: The unit cell parameters provided are for a dioxane adduct of a magnesium complex, as detailed crystallographic data for pure dimethylmagnesium was not fully available in the initial search results. However, the polymeric nature and key bond distances are well-established for dimethylmagnesium itself.

Conclusion

The characterization of dimethylmagnesium by X-ray crystallography has been instrumental in understanding its unique polymeric structure and the nature of the electron-deficient bonding within the solid state. The synthesis of high-purity, single-crystalline material is a prerequisite for successful crystallographic analysis. The data obtained from these studies, particularly the confirmation of a tetrahedral coordination environment for magnesium and the bridging nature of the methyl groups, provides a fundamental basis for understanding the reactivity and physical properties of this important organometallic compound. This structural knowledge is essential for its application in chemical synthesis and materials science.

References

The Magnesium-Carbon Bond in Dimethylmagnesium: A Technical Examination

An In-depth Guide for Researchers and Drug Development Professionals

Dimethylmagnesium ((CH₃)₂Mg) is a fundamental organometallic compound, notable for its pyrophoric nature and utility in chemical synthesis. The structure of this reagent, and critically the magnesium-carbon (Mg-C) bond distance, is highly dependent on its physical state and coordination environment. This technical guide provides a detailed analysis of the Mg-C bond distance in dimethylmagnesium as determined by various experimental and theoretical methods, offering insights for professionals in research and drug development.

Structural Polymorphism and its Impact on the Mg-C Bond

The bonding and structure of dimethylmagnesium are not singular but exist in a continuum from a polymeric solid to monomeric adducts in the presence of coordinating ligands. This structural variability directly influences the length and reactivity of the Mg-C bond.

Solid-State Structure: A Polymeric Framework

In the solid state, dimethylmagnesium adopts an infinite, one-dimensional polymeric chain structure. This has been elucidated by X-ray crystallography. Within this polymer, each magnesium atom is tetrahedrally coordinated, bridged by four methyl groups. This arrangement is analogous to the connectivity found in silicon disulfide. The bridging nature of the methyl groups results in a relatively long Mg-C bond.

Coordination Adducts: Monomeric and Dimeric Species

The polymeric chains of solid dimethylmagnesium are readily broken down by Lewis bases. Coordinating solvents, such as ethers or dioxane, or chelating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA), form discrete monomeric or dimeric adducts. In these adducts, the magnesium center's coordination sphere is satisfied by the ligand, alleviating the need for methyl bridging. This results in a terminal Mg-C bond which is significantly shorter and characteristic of a more localized interaction. For instance, in a dioxane adduct, Mg-C bond lengths of 213.0 pm and 208.9 pm have been observed.[1] Similarly, the adduct with the bulky amine quinuclidine shows Mg-C distances of 216.3 pm and 222.4 pm.[2][3]

Gas-Phase and Theoretical Structures

Quantitative Analysis of Mg-C Bond Distances

The following table summarizes the experimentally determined Mg-C bond distances for dimethylmagnesium in various states and coordination environments.

| Phase / Compound | Experimental Method | Mg Coordination Environment | Mg-C Bond Distance (pm) | Reference(s) |

| Solid-State (Polymeric) | X-ray Crystallography | Tetrahedral (Bridging Me) | 224.0 | [2] |

| Dioxane Adduct ([Me₂Mg(μ-dx)]∞) | X-ray Crystallography | Tetrahedral (Terminal Me) | 213.0, 208.9 | [1] |

| Quinuclidine Adduct ((CH₃)₂Mg·2NC₇H₁₃) | X-ray Crystallography | Distorted Tetrahedral | 216.3 (9), 222.4 (8) | [2][3] |

Experimental Protocols

The determination of these precise structural parameters relies on sophisticated experimental techniques. Below are detailed overviews of the primary methods employed.

Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound of interest are required. For air- and moisture-sensitive compounds like dimethylmagnesium and its adducts, crystallization must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Crystals are typically grown by the slow cooling of a saturated solution or by vapor diffusion of a non-solvent into a solution of the compound.

-

Crystal Mounting: A suitable crystal (typically < 0.5 mm in all dimensions) is selected under a microscope, coated in an inert oil (e.g., Paratone-N) to prevent decomposition, and mounted on a goniometer head. The sample is then flash-cooled in a stream of cold nitrogen gas (typically 100-170 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern—the array of spots produced as X-rays are scattered by the electron clouds of the atoms—is recorded on a detector (e.g., CCD or CMOS).

-

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the dimensions of the unit cell. The phase problem is solved using computational methods (direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map, and its parameters (atomic coordinates, thermal displacement parameters) are refined against the experimental data to achieve the best possible fit, yielding precise bond lengths and angles.

Gas Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Introduction: The sample is vaporized and introduced into a high-vacuum diffraction chamber through a specialized nozzle, creating a fine, effusive jet of gaseous molecules.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the gas jet, perpendicular to its flow. The electrons are scattered by the electrostatic potential of the molecules.

-

Data Collection: The scattered electrons form a diffraction pattern of concentric rings on a detector (historically photographic plates, now often imaging plates or CCD detectors). The intensity of the scattering is recorded as a function of the scattering angle.

-

Data Analysis: The raw diffraction data is processed to yield a molecular scattering curve. This curve is mathematically transformed (via a Fourier transform) into a radial distribution function (RDF). The peaks in the RDF correspond to the various internuclear distances within the molecule. A structural model is then refined against the experimental scattering data using a least-squares fitting procedure to determine the precise bond lengths, bond angles, and torsional angles.

Visualizing the Structure of Solid-State Dimethylmagnesium

The polymeric nature of solid-state dimethylmagnesium is a key structural feature. The following diagram, generated using the DOT language, illustrates this chain-like arrangement with bridging methyl groups and tetrahedral magnesium centers.

Caption: Polymeric chain structure of solid dimethylmagnesium.

References

An In-depth Technical Guide on the Solubility of Dimethylmagnesium in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethylmagnesium (Mg(CH₃)₂) in various organic solvents. Due to the highly reactive and pyrophoric nature of this organometallic compound, understanding its solubility is critical for its safe handling, synthesis, and application in chemical reactions. This document summarizes the available qualitative data, outlines a proposed experimental protocol for solubility determination, and illustrates the chemical principles governing its solubility.

Core Concepts: Structure and Solubility

Dimethylmagnesium in its solid, solvent-free state exists as an infinite polymeric chain where each magnesium atom is tetrahedrally coordinated by four bridging methyl groups. This polymeric structure is the primary reason for its general insolubility in non-coordinating organic solvents such as hydrocarbons.[1] To dissolve dimethylmagnesium, this polymeric structure must be broken down, which is typically achieved through the use of coordinating (Lewis base) solvents.

These solvents, such as ethers, donate lone pairs of electrons to the electron-deficient magnesium centers, leading to the formation of soluble monomeric or smaller oligomeric adducts. The solubility is therefore highly dependent on the nature of the solvent and its ability to form these adducts.

Qualitative Solubility Data

Precise quantitative solubility data for dimethylmagnesium is scarce in publicly available literature. However, a significant body of qualitative information allows for a systematic understanding of its solubility behavior. The following table summarizes this information.

| Solvent Class | Specific Solvent | Qualitative Solubility | Remarks |

| Hydrocarbons | Alkanes (e.g., hexane, heptane) | Insoluble / Very Sparingly Soluble | The polymeric structure of dimethylmagnesium is not effectively broken down by these non-coordinating solvents.[1] |

| Aromatic (e.g., benzene, toluene) | Insoluble / Very Sparingly Soluble | Similar to alkanes, aromatic hydrocarbons do not sufficiently coordinate with magnesium to disrupt the polymeric chain. | |

| Ethers | Diethyl ether (Et₂O) | Very Slightly Soluble to Sparingly Soluble | Forms soluble adducts. The term "very slightly soluble" is noted in some literature.[2] |

| Tetrahydrofuran (THF) | Soluble | THF is a stronger Lewis base than diethyl ether and is effective at depolymerizing and solvating dimethylmagnesium, leading to good solubility.[3] | |

| 1,4-Dioxane | Sparingly Soluble (in pure dioxane) | Forms a sparingly soluble coordination polymer, [Me₂Mg(μ-dx)]∞.[1][3] However, it is used in the synthesis of dimethylmagnesium to precipitate magnesium halides from Grignard reagents, leaving the soluble dimethylmagnesium adduct in the ethereal solvent.[1][3] | |

| Mixed Solvents | Toluene / 1,4-Dioxane | Soluble (upon recrystallization) | A mixture of toluene and 1,4-dioxane can be used to recrystallize the sparingly soluble residue of dimethylmagnesium.[3] |

| Mixed Dialkylmagnesium | Di-n-butylmagnesium in Hydrocarbons | Soluble | A mixture of di-n-butylmagnesium and dimethylmagnesium is soluble in hydrocarbon solvents, even though each compound is insoluble alone. This is a known strategy to create hydrocarbon-soluble magnesium alkyls.[4] |

Factors Influencing Solubility

The solubility of dimethylmagnesium is a complex interplay of several factors:

-

Solvent Coordinating Ability: The strength of the Lewis base character of the solvent is paramount. Stronger donors like THF are more effective at breaking the methyl bridges in the polymer than weaker donors like diethyl ether.

-

Adduct Formation and Aggregation: The solubility of the resulting dioxane adducts is dependent on their degree of aggregation. Molecular complexes tend to be highly soluble, while the formation of strand-like or layered polymeric structures reduces solubility.[1][5]

-

Temperature: While specific data is unavailable for dimethylmagnesium, the solubility of solids in liquids generally increases with temperature. This would need to be experimentally verified.

-

Presence of Other Reagents: As seen with mixed dialkylmagnesium systems, the presence of other organometallic compounds can significantly enhance solubility in otherwise poor solvents.[4][6]

Proposed Experimental Protocol for Solubility Determination

Given the air- and moisture-sensitive nature of dimethylmagnesium, any experimental determination of its solubility must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Objective: To determine the solubility of dimethylmagnesium in a given organic solvent at a specific temperature.

Materials:

-

Pure, solid dimethylmagnesium

-

Anhydrous, deoxygenated organic solvent

-

Schlenk flask with a magnetic stir bar

-

Constant temperature bath

-

Syringes and cannulas for liquid transfer

-

Filter cannula (a cannula packed with a small amount of Celite or glass wool)

-

Pre-weighed collection flask

-

Apparatus for quantitative analysis (e.g., titration setup, GC, or NMR)

Methodology:

-

Preparation:

-

Thoroughly dry all glassware in an oven and cool under vacuum.

-

Ensure the inert gas line is providing high-purity, dry gas.

-

Prepare a stock of anhydrous, deoxygenated solvent by appropriate drying methods followed by sparging with inert gas.

-

-

Equilibration:

-

In a glovebox or under a positive pressure of inert gas, add an excess of solid dimethylmagnesium to a Schlenk flask containing a known volume of the solvent. "Excess" means that undissolved solid should be clearly visible.

-

Seal the flask and place it in a constant temperature bath set to the desired temperature.

-

Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sampling:

-

Allow the undissolved solid to settle by stopping the stirring and letting the flask remain undisturbed in the temperature bath for several hours.

-

Under a positive flow of inert gas, carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed (to the bath temperature) syringe fitted with a filter cannula. This prevents the withdrawal of solid particles and precipitation due to temperature changes.

-

Transfer the sampled solution to a pre-weighed, sealed collection flask.

-

-

Analysis:

-

Determine the weight of the collected solution.

-

Quench the solution carefully with a proton source (e.g., anhydrous alcohol or water) in a controlled manner to produce methane gas.

-

Alternatively, for a more direct analysis, the concentration of magnesium in the solution can be determined by a suitable analytical method such as:

-

Titration: After quenching, the resulting magnesium hydroxide can be titrated with a standardized acid.

-

Gas Chromatography (GC): The amount of methane evolved upon quenching can be quantified by GC, which can then be correlated to the concentration of dimethylmagnesium.

-

NMR Spectroscopy: A known internal standard can be used to quantify the concentration of dimethylmagnesium in the deuterated solvent solution.

-

-

-

Calculation:

-

From the determined concentration and the volume/weight of the sampled solution, calculate the solubility in desired units (e.g., g/100 mL or mol/L).

-

Visualizing Solubility Concepts

The following diagrams illustrate the key concepts governing the solubility of dimethylmagnesium.

Caption: Depolymerization of dimethylmagnesium by a coordinating solvent.

The diagram above illustrates how the polymeric, insoluble form of dimethylmagnesium in a non-coordinating hydrocarbon solvent is transformed into a soluble, monomeric adduct in the presence of a coordinating solvent.

Caption: Logical workflow of dimethylmagnesium dissolution.

This flowchart demonstrates the divergent outcomes when dimethylmagnesium is treated with coordinating versus non-coordinating organic solvents.

Conclusion

The solubility of dimethylmagnesium is fundamentally dictated by its polymeric nature and the Lewis basicity of the solvent. While it is largely insoluble in hydrocarbons, it can be effectively dissolved in coordinating solvents like THF and diethyl ether, which form soluble adducts. For applications requiring hydrocarbon-based systems, the use of co-dissolving dialkylmagnesium compounds presents a viable strategy. Due to the absence of precise quantitative solubility data in the literature, researchers requiring such information must perform careful experimental determinations under inert conditions, following a protocol similar to the one proposed herein.

References

- 1. researchgate.net [researchgate.net]

- 2. Dimethylmagnesium | C2H6Mg | CID 18141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. US4222969A - Hydrocarbon soluble magnesium compositions of high magnesium content - Google Patents [patents.google.com]

- 5. Structure–Solubility Relationship of 1,4‐Dioxane Complexes of Di(hydrocarbyl)magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0119865B1 - Hydrocarbon soluble dialkylmagnesium composition - Google Patents [patents.google.com]

The Pyrophoric Nature of Solid Dimethylmagnesium: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the pyrophoric nature of solid dimethylmagnesium. Due to its extreme reactivity, this guide emphasizes safe handling protocols, the underlying chemical principles of its pyrophoricity, and the experimental methodologies used to characterize such hazardous materials. While specific quantitative data for solid dimethylmagnesium is not widely published, this document compiles relevant information from analogous compounds and established testing procedures to inform safe laboratory practices.

Executive Summary

Dimethylmagnesium in its solid state is a highly pyrophoric material, meaning it can spontaneously ignite upon contact with air.[1] It also reacts violently with water.[2] This reactivity is fundamentally linked to the polar nature of the magnesium-carbon bond, which imparts significant carbanionic character to the methyl groups.[3][4] The solid-state structure, a polymeric network of bridging methyl groups, further influences its reactivity. Safe handling of solid dimethylmagnesium is paramount and requires the stringent exclusion of air and moisture, typically accomplished within a glovebox or using Schlenk line techniques.[5][6] This guide details the factors contributing to its pyrophoricity, safe handling and disposal protocols, and the experimental methods for characterizing its thermal stability and reactivity.

Physicochemical Properties and Reactivity

Solid dimethylmagnesium is a white, non-volatile solid.[7] Its most critical characteristic is its extreme reactivity with atmospheric oxygen and water. The driving force for this reactivity is the high electropositivity of magnesium, which creates a highly polarized Mg-C bond. This polarization results in a high degree of negative charge on the carbon atoms, making them exceptionally strong bases and nucleophiles.[3][4]

Table 1: General Physicochemical and Reactivity Data

| Property | Value/Description | Citation |

| Appearance | White solid | [7] |

| Reactivity with Air | Spontaneously ignites (pyrophoric) | [1][2] |

| Reactivity with Water | Violent reaction | [2] |

| Structure (Solid State) | Polymeric, with bridging methyl groups | [8] |

| Common Solvents | Typically handled as a solid or in non-coordinating solvents. | [5][6] |

The Mechanism of Pyrophoricity

The spontaneous ignition of solid dimethylmagnesium in air is a multi-stage process driven by thermodynamics and kinetics. The overall reaction is highly exothermic, leading to a rapid increase in temperature and ignition.

3.1 Initiation: Reaction with Oxygen

The initial step is the reaction of dimethylmagnesium with molecular oxygen. This is an oxidative addition reaction where the magnesium center is oxidized.[9][10] The electron-rich methyl groups readily react with electrophilic oxygen. This initial oxidation is highly exothermic and is the primary heat-generating step that can lead to thermal runaway.

3.2 Propagation: Thermal Decomposition and Combustion

Once the initial exotherm raises the local temperature, thermal decomposition of the dimethylmagnesium can occur. This decomposition would likely generate highly flammable hydrocarbon gases, such as methane and ethane. These gases, in the presence of the heat from the initial oxidation, will then combust in the air, resulting in a visible flame.

3.3 Factors Influencing Pyrophoricity

Several factors contribute to the pyrophoric nature of solid dimethylmagnesium:

-

High Electronegativity Difference: The large difference in electronegativity between magnesium and carbon leads to a highly polar and reactive bond.

-

Thermodynamic Driving Force: The formation of magnesium oxide (MgO) and gaseous byproducts is a thermodynamically very favorable process.

-

Surface Area: As with many solid-gas reactions, the rate of reaction is dependent on the available surface area. A fine powder of dimethylmagnesium will be significantly more pyrophoric than large crystals.

-

Atmospheric Conditions: The concentration of oxygen and the presence of moisture can influence the rate of the initial reaction.

Below is a diagram illustrating the logical relationship of these contributing factors.

Caption: Factors leading to the pyrophoric nature of solid dimethylmagnesium.

Quantitative Reactivity Data

Table 2: Comparative Pyrophoricity and Thermal Data of Related Compounds

| Compound/Material | Form | Autoignition Temperature (°C) | Notes | Citation |

| Dimethylmagnesium | Solid | Not Published | Considered highly pyrophoric at room temperature | [1][2] |

| Magnesium Metal (turnings) | Solid | 472.78 | Reacts violently with water. | [11] |

| Grignard Reagents (general) | In Solution | N/A | Formation is highly exothermic; can lead to thermal runaway if not controlled. | [12][13][14] |

| Trimethylaluminium | Liquid | Pyrophoric at room temp. | Often cited as a classic example of a pyrophoric organometallic. | [2] |

| tert-Butyllithium | In Solution | Pyrophoric at room temp. | One of the most reactive commercially available organolithium reagents. | [1] |

Experimental Protocols for Characterization and Safe Handling

Characterizing the pyrophoric nature of a substance like solid dimethylmagnesium requires specialized equipment and stringent safety protocols. The following sections describe the general methodologies that would be adapted for this purpose.

5.1 Experimental Determination of Autoignition Temperature (AIT)

The standard method for determining the AIT of liquids is ASTM E659.[15] For a pyrophoric solid, this method would need to be significantly modified to be performed safely within an inert atmosphere.

Methodology Outline (Adapted for Pyrophoric Solids):

-

Apparatus: A standard AIT apparatus with a heated, enclosed flask.[15] The entire apparatus would need to be housed within a glovebox or a sealed, inert-gas-purged enclosure.

-

Sample Preparation: Inside a glovebox, a small, accurately weighed sample of solid dimethylmagnesium is loaded into a sample holder suitable for remote introduction into the test flask.

-

Test Procedure:

-

The test flask is heated to a set temperature and purged with a controlled mixture of inert gas and oxygen (or synthetic air).

-

The sample is introduced into the flask.

-

The flask is observed for ignition, typically indicated by a visible flame or a sharp increase in temperature and pressure.

-

The test is repeated at different temperatures to determine the lowest temperature at which ignition occurs.

-

-

Safety: Due to the high reactivity, very small sample sizes should be used. The system must be designed to safely contain a potential rapid combustion or detonation.

5.2 Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of materials.[16] For a pyrophoric material, these analyses must be conducted with extreme care.

Methodology Outline:

-

Apparatus: A simultaneous TGA/DSC instrument equipped with a gas-tight cell and precise atmosphere control.

-

Sample Preparation: A small sample (typically 1-5 mg) is loaded into a crucible inside a high-purity inert atmosphere glovebox. The crucible is then hermetically sealed to prevent any contact with air during transfer to the instrument.

-

TGA Analysis:

-

The sample is heated at a controlled rate under a continuous flow of inert gas (e.g., argon or nitrogen).

-

Mass loss as a function of temperature is recorded, indicating decomposition temperatures.

-

-

DSC Analysis:

-

Heat flow to or from the sample is measured during the heating ramp.

-

Exothermic events (e.g., decomposition) or endothermic events (e.g., melting) are identified.

-

-

Reactive Gas Analysis (with extreme caution): A controlled, low concentration of oxygen could be introduced into the inert gas stream to study the onset temperature of oxidation. This is a highly hazardous experiment that requires specialized equipment and safety measures.

5.3 Safe Handling and Transfer Workflow

All handling of solid dimethylmagnesium must be performed under an inert atmosphere.[5][6][17]

The following diagram outlines a typical workflow for handling a pyrophoric solid in a research setting.

References

- 1. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 2. Organometallic compound - Stability, Reactivity, Bonding | Britannica [britannica.com]

- 3. Chemical Reactivity [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.unm.edu [chemistry.unm.edu]

- 6. chemistry.ucla.edu [chemistry.ucla.edu]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. hzdr.de [hzdr.de]

- 13. Grignard reagent - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. aidic.it [aidic.it]

- 16. fpe.umd.edu [fpe.umd.edu]

- 17. operations.ok.ubc.ca [operations.ok.ubc.ca]

In-Depth Technical Guide: Preparation of Dimethylmagnesium from Methylmagnesium Halide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethylmagnesium from methylmagnesium halides. The primary method involves the strategic manipulation of the Schlenk equilibrium through the precipitation of magnesium halides using dioxane. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate the successful preparation of this valuable organometallic reagent.

Core Principle: The Schlenk Equilibrium

The preparation of dimethylmagnesium from a methylmagnesium halide (a Grignard reagent) is governed by the Schlenk equilibrium. This equilibrium exists in solutions of Grignard reagents, where the organomagnesium halide is in equilibrium with its corresponding diorganomagnesium compound and magnesium halide.[1][2] For methylmagnesium halides, the equilibrium is as follows:

2 CH₃MgX ⇌ (CH₃)₂Mg + MgX₂

Where X = Cl, Br, or I

Under normal conditions in ethereal solvents like diethyl ether or tetrahydrofuran (THF), this equilibrium often lies to the left, favoring the methylmagnesium halide. To drive the reaction towards the formation of dimethylmagnesium, a precipitating agent is introduced to remove the magnesium halide from the solution.

The Role of Dioxane

1,4-Dioxane is a key reagent in this synthesis. It forms a highly insoluble coordination polymer with magnesium halides, effectively removing them from the reaction mixture.[3][4][5] The precipitation of the magnesium halide-dioxane adduct shifts the Schlenk equilibrium significantly to the right, favoring the formation of dimethylmagnesium.[4][5]

The overall reaction can be represented as:

2 CH₃MgX + 2 Dioxane → (CH₃)₂Mg + MgX₂(dioxane)₂↓

The effectiveness of this precipitation is solvent-dependent. The precipitation of magnesium halides is nearly quantitative in diethyl ether, requiring only a small excess of dioxane.[3] In contrast, in tetrahydrofuran (THF), a larger excess of dioxane may be necessary for the incomplete removal of the magnesium halide due to the stronger solvating power of THF.[3]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of dimethylmagnesium from methylmagnesium halides using the dioxane precipitation method.

| Methylmagnesium Halide | Solvent | Temperature (°C) | Reaction Time (h) | Yield of (CH₃)₂Mg (%) | Reference |

| Methylmagnesium Bromide | Diethyl ether | 0 | 96 | 29 | [6] |

Note: There is a notable lack of comprehensive, comparative studies in the readily available literature detailing yields under a variety of conditions. The provided data point serves as a documented example of this synthesis.

Experimental Protocols

General Considerations

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques to exclude moisture and oxygen, as Grignard reagents and dialkylmagnesium compounds are highly reactive.

-

All glassware should be oven-dried and cooled under an inert atmosphere before use.

-

Solvents should be anhydrous.

Example Protocol: Adaptation for Dimethylmagnesium Synthesis

This protocol is adapted from the synthesis of bis[(trimethylsilyl)methyl]magnesium.

Materials:

-

Methylmagnesium halide solution (e.g., in diethyl ether or THF) of known concentration.

-

Anhydrous 1,4-dioxane

-

Anhydrous diethyl ether or THF

-

Schlenk flask

-

Pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Centrifuge and centrifuge tubes (or filtration apparatus)

-

Syringes and needles for transfer of reagents

Procedure:

-

Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with a solution of methylmagnesium halide (e.g., methylmagnesium bromide in diethyl ether).

-

Addition of Dioxane: Anhydrous 1,4-dioxane (a slight molar excess, typically 1.1 to 1.2 equivalents relative to the magnesium halide to be precipitated) is added dropwise to the rapidly stirred Grignard solution at room temperature. The addition should be slow to ensure efficient precipitation.

-

Precipitation and Equilibration: Upon addition of dioxane, a white precipitate of the magnesium halide-dioxane adduct will form. The resulting suspension is stirred vigorously for an extended period (e.g., 12 to 96 hours) to ensure the Schlenk equilibrium has fully shifted to the product side.[6]

-

Separation of Precipitate: The precipitate is separated from the solution containing the dimethylmagnesium. This can be achieved by:

-

Centrifugation: The suspension is transferred to centrifuge tubes under an inert atmosphere and centrifuged until a clear supernatant is obtained. The supernatant containing the dimethylmagnesium is then carefully transferred to a clean Schlenk flask via cannula or a syringe. This method is often preferred for fine, gelatinous precipitates.[3]

-

Filtration: The suspension can be filtered through a sintered glass frit under an inert atmosphere. The filter cake should be washed with a small amount of the anhydrous solvent to recover any entrained product.

-

-

Solvent Removal and Characterization: The solvent can be removed from the supernatant in vacuo to yield dimethylmagnesium, which is a white pyrophoric solid. The concentration of the dimethylmagnesium solution can be determined by titration.

Mandatory Visualizations

Schlenk Equilibrium and Dioxane Precipitation Pathway

Caption: Shifting the Schlenk equilibrium towards dimethylmagnesium via dioxane precipitation.

Experimental Workflow for Dimethylmagnesium Synthesis

Caption: General experimental workflow for the synthesis of dimethylmagnesium.

References

- 1. researchgate.net [researchgate.net]

- 2. adichemistry.com [adichemistry.com]

- 3. reddit.com [reddit.com]

- 4. 1,4-Dioxane Adducts of Grignard Reagents: Synthesis, Ether Fragmentation Reactions, and Structural Diversity of Grignard Reagent/1,4-Dioxane Complexes | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl magnesium synthesis - chemicalbook [chemicalbook.com]

The Thermal Stability of Dimethylmagnesium: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the thermal stability of dimethylmagnesium (Mg(CH₃)₂), a highly reactive and pyrophoric organometallic compound. Due to its extreme sensitivity to air and moisture, detailed quantitative data on its thermal decomposition is scarce in publicly available literature. This document synthesizes the available information, focusing on its known properties, inferred decomposition pathways, and critical safety protocols for handling and thermal analysis. This guide is intended for researchers, scientists, and professionals in drug development and other fields who utilize or are considering the use of dimethylmagnesium.

Introduction

Dimethylmagnesium is a valuable reagent in organic and organometallic synthesis, prized for its utility in methylation reactions. However, its utility is matched by its significant handling challenges. As a pyrophoric solid, it ignites spontaneously upon contact with air, a property indicative of its inherent thermal instability[1]. Understanding the thermal decomposition behavior of dimethylmagnesium is crucial for its safe storage, handling, and application in chemical processes. This guide aims to provide a thorough understanding of this topic, emphasizing safety and experimental considerations in the absence of extensive quantitative data.

Physicochemical Properties and Structure

Dimethylmagnesium exists as a white solid and is known to be polymeric in the solid state, with bridging methyl groups between magnesium centers[2]. It is highly reactive and insoluble in non-coordinating solvents. Its reactivity stems from the highly polarized magnesium-carbon bond, which imparts significant carbanionic character to the methyl groups.

Thermal Decomposition of Dimethylmagnesium

Qualitative Assessment of Thermal Stability

Inferred Decomposition Pathways

For dialkylmagnesium compounds containing β-hydrogens, the primary thermal decomposition pathway is β-hydride elimination, leading to the formation of magnesium hydride and an alkene[3]. However, dimethylmagnesium lacks β-hydrogens, precluding this pathway. Therefore, its decomposition is expected to proceed through alternative, higher-energy routes.

Plausible decomposition mechanisms for dimethylmagnesium in an inert atmosphere include:

-

Homolytic Cleavage: The Mg-C bond may break homolytically to generate methyl radicals (•CH₃) and magnesium-centered radicals. These highly reactive methyl radicals can then undergo a variety of secondary reactions, such as recombination to form ethane (C₂H₆) or abstraction of hydrogen from other methyl groups or solvent molecules, leading to the formation of methane (CH₄) and polymeric magnesium-containing solids.

-

Disproportionation: It is also conceivable that disproportionation reactions could occur, leading to the formation of magnesium metal and various hydrocarbon products.

The ultimate solid-state product of thermal decomposition in an inert atmosphere is likely to be a mixture of magnesium metal, magnesium carbide (MgC₂ or Mg₂C₃), and polymeric organomagnesium species. In the presence of trace oxygen or other reactive species, a complex mixture of magnesium oxide, hydroxides, and carbonates would also be formed.

A logical diagram illustrating the factors influencing the thermal stability of dimethylmagnesium is presented below.

Caption: Factors influencing the thermal stability of dimethylmagnesium.

Experimental Protocols for Thermal Analysis of Pyrophoric Compounds

The extreme reactivity of dimethylmagnesium necessitates specialized procedures and equipment for its thermal analysis. All handling must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves under neoprene or leather gloves) when handling pyrophoric materials[4].

-

Inert Atmosphere: All manipulations must be conducted in a glovebox with low oxygen and moisture levels (<1 ppm) or on a Schlenk line[5].

-

Small Quantities: Work with the smallest practical quantities of the material[4].

-

Emergency Preparedness: Have a Class D fire extinguisher (for combustible metals) readily available. Do not use water, carbon dioxide, or carbon tetrachloride extinguishers on organometallic fires.

Thermogravimetric Analysis (TGA) of Air-Sensitive Compounds

The following is a generalized protocol for TGA of a pyrophoric compound like dimethylmagnesium.

Apparatus:

-

Thermogravimetric analyzer (TGA) equipped with a gas-tight furnace and mass flow controllers for inert gas purging.

-

Glovebox for sample preparation and loading.

-

Hermetically sealed sample pans (e.g., aluminum or gold-plated stainless steel).

Procedure:

-

Sample Preparation: Inside a glovebox, carefully weigh a small amount of dimethylmagnesium (typically 1-5 mg) into a pre-weighed hermetically sealed TGA pan.

-

Sample Loading: Seal the pan inside the glovebox. If the TGA is not housed within the glovebox, the sealed pan must be transported in an inert atmosphere container to the instrument.

-

Instrument Setup:

-